Hydrogen Peroxide

Description

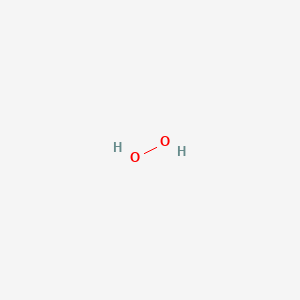

Structure

3D Structure

Properties

IUPAC Name |

hydrogen peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O2/c1-2/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAJPDPJQMAIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2 | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, STABILIZED, WITH MORE THAN 60% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 8% BUT LESS THAN 20% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydrogen peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydrogen_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020715 | |

| Record name | Hydrogen peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.015 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrogen peroxide, aqueous solution, stabilized, with more than 60% hydrogen peroxide appears as a colorless liquid. Vapors may irritate the eyes and mucous membranes. Under prolonged exposure to fire or heat containers may violently rupture due to decomposition. Used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide, aqueous solution, with not less than 20% but not more than 60% hydrogen peroxide (stabilized as necessary) appears as colorless aqueous solution. Vapors may irritate the eyes and mucous membranes. Contact with most common metals and their compounds may cause violent decomposition, especially in the higher concentrations. Contact with combustible materials may result in spontaneous ignition. Prolonged exposure to fire or heat may cause decomposition and rupturing of the container. Used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide solution is the colorless liquid dissolved in water. Its vapors are irritating to the eyes and mucous membranes. The material, especially the higher concentrations, can violently decompose in contact with most common metals and their compounds. Contact with combustible materials can result in spontaneous ignition. Under prolonged exposure to fire or heat containers may violently rupture due to decomposition of the material. It is used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide, stabilized appears as a crystalline solid at low temperatures. Has a slightly pungent, irritating odor. Used in the bleaching and deodorizing of textiles, wood pulp, hair, fur, etc. as a source of organic and inorganic peroxides; pulp and paper industry; plasticizers; rocket fuel; foam rubber; manufacture of glycerol; antichlor; dyeing; electroplating; antiseptic; laboratory reagent; epoxidation; hydroxylation; oxidation and reduction; viscosity control for starch and cellulose derivatives; refining and cleaning metals; bleaching and oxidizing agent in foods; neutralizing agent in wine distillation; seed disinfectant; substitute for chlorine in water and sewage treatment. (EPA, 1998), Dry Powder; Liquid, Colorless liquid with a slightly sharp odor. [Note: The pure compound is a crystalline solid below 12 degrees F. Often used in an aqueous solution.]; [NIOSH], Liquid, COLOURLESS LIQUID., Colorless liquid with a slightly sharp odor., Colorless liquid with a slightly sharp odor. [Note: The pure compound is a crystalline solid below 12 °F. Often used in an aqueous solution.] | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, STABILIZED, WITH MORE THAN 60% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 8% BUT LESS THAN 20% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide (H2O2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrogen peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

302.4 °F at 760 mmHg (NTP, 1992), 306 °F at 760 mmHg ; 258 °F for concentrations greater than 52% (EPA, 1998), 150.2 °C, 141 °C (90%), 286 °F | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible (NIOSH, 2023), Soluble in cold water, In water, 1X10+6 mgL at 25 °C, Very soluble in water, Miscible with water, Soluble in ether; insoluble in petroleum ether. Decomposed into water and oxygen by many organic solvents., For more Solubility (Complete) data for Hydrogen peroxide (6 total), please visit the HSDB record page., 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrogen peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.11 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.463 at 32 °F 1.29/1.3 at 68F for concentrations greater than 52% (EPA, 1998) - Denser than water; will sink, 1.44 g/cu cm 25 °C, Density, solid: 1.71 g/cc, Contains 2.5-3.5% by wt of H2O2 = 8-12 vols oxygen. Colorless, slightly acid liquid. Density approximately 1.00 /3% solution Hydrogen Peroxide/, Contains 30% by wt of H2O2 = 100 vols oxygen. Colorless, colorless liquid. Density approximately 1.11. Miscible with water /30% solution Hydrogen Peroxide/, Relative density (water = 1): 1.4 (90%), 1.39 | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.02 calculated (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 1 | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 59.5 °F (NTP, 1992), 1 mmHg at 59.54 °F (EPA, 1998), 1.97 [mmHg], VP: 1 mm Hg at 15.3 °C, 1.97 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.2 (90%), 5 mmHg at 86 °F, (86 °F): 5 mmHg | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, At low temperatures a crystalline solid /90% solution/, Colorless liquid ... [Note: The pure compound is a crystalline solid below 12 degrees F. Often used in an aqueous solution] | |

CAS No. |

7722-84-1, 12325-10-9 | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, STABILIZED, WITH MORE THAN 60% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 8% BUT LESS THAN 20% HYDROGEN PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide (H2O2), radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12325-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7722-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen peroxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydrogen peroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrogen peroxide (H2O2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrogen peroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBX060AN9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrogen peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide, 90% | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MXDBBA0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

31.3 °F (NTP, 1992), 31 to 40 °F for concentrations greater than 52% (EPA, 1998), -0.43 °C, -11 °C (90%), -39 °C (70%), 12 °F | |

| Record name | HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN PEROXIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrogen peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrogen peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN PEROXIDE (>60% SOLUTION IN WATER) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/630 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0335.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Hydrogen Peroxide (H₂O₂): A Comprehensive Technical Guide on its Chemical Properties and Reactivity for the Research Scientist

Abstract: Hydrogen peroxide (H₂O₂) is a deceptively simple molecule that holds a pivotal role in chemistry, biology, and pharmacology. It functions as both a potent oxidizing agent and, under specific conditions, a reducing agent. This dual reactivity, coupled with its environmental benignity—decomposing into water and oxygen—makes it a versatile tool for researchers.[1] In biological systems, it acts as a crucial signaling molecule, yet it is also implicated in oxidative stress and cellular damage.[2] This guide provides an in-depth exploration of the core chemical properties and reactivity of this compound, offering insights into its molecular structure, thermodynamic stability, and multifaceted reaction mechanisms. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to harness the unique chemistry of this reactive oxygen species in their experimental designs.

Introduction: The Dual Nature of this compound

This compound is a reactive oxygen species and the simplest peroxide, characterized by an oxygen-oxygen single bond.[3] While commonly known as a household antiseptic and bleaching agent in dilute solutions (3-9%), its utility in scientific research extends to far more complex applications, including organic synthesis, advanced oxidation processes, and as a modulator of cellular signaling pathways.[4][5] Its significance in modern research stems from its ability to participate in a wide array of chemical transformations, a direct consequence of the oxygen atoms existing in the -1 oxidation state, intermediate between oxygen (0) and water (-2).[6] This allows H₂O₂ to act as both an electron acceptor (oxidizing agent) and an electron donor (reducing agent).[7]

Fundamental Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is critical for its safe and effective use in a laboratory setting.

Molecular Structure and Bonding

This compound possesses a non-planar, skewed structure with C₂ symmetry.[3][8] The two O-H bonds are not in the same plane due to repulsion between the lone pairs of electrons on the oxygen atoms.[9] This unique "open book" conformation results in a dihedral angle of approximately 100°, rendering the molecule chiral.[3] The O-O single bond, known as the peroxide bond, is relatively weak and is central to the molecule's reactivity.[10]

Caption: Molecular structure of this compound.

Physical Properties

In its pure form, this compound is a pale blue, viscous liquid that is denser than water.[3][8] It is miscible with water in all proportions and is a strong former of hydrogen bonds, which contributes to its higher viscosity compared to water.[11]

| Property | Value |

| Molar Mass | 34.0147 g/mol |

| Appearance | Colorless liquid[4] |

| Density | 1.45 g/cm³ (at 20°C, pure) |

| Melting Point | -0.43 °C (272.72 K) |

| Boiling Point | 150.2 °C (423.3 K) (extrapolated, decomposes on heating)[3] |

| Acidity (pKa) | 11.65 |

| Dipole Moment | 2.26 D |

Thermodynamic Properties

This compound is thermodynamically unstable and its decomposition into water and oxygen is an exothermic process.[12] 2 H₂O₂ → 2 H₂O + O₂ (ΔH° = -98.2 kJ/mol)[12]

This inherent instability is a key factor in its reactivity and necessitates careful handling and storage to prevent uncontrolled decomposition.[13]

The Reactive Nature of this compound

The reactivity of this compound is dominated by the cleavage of the weak O-O bond, which can occur through various pathways depending on the reaction conditions.

Decomposition of this compound

The decomposition of H₂O₂ is highly dependent on factors such as temperature, pH, and the presence of catalysts.[12]

-

Mechanisms : The decomposition can proceed through homolytic cleavage to form two hydroxyl radicals (•OH) or through heterolytic pathways.

-

Catalysts : A wide range of substances can catalyze the decomposition, including transition metals and their compounds (e.g., manganese dioxide, silver, platinum), as well as enzymes like catalase found in most living organisms.[10][12]

-

Factors Affecting Stability : The rate of decomposition increases with rising temperature, concentration, and pH.[12] It is most stable in cool, dilute, acidic solutions.[12] Exposure to light, especially UV rays, can also accelerate decomposition, which is why it is typically stored in opaque containers.[10][14]

Caption: Catalyzed decomposition of this compound.

This compound as an Oxidizing Agent

This compound is a powerful oxidizing agent, particularly in acidic solutions.[3] It can oxidize a wide range of inorganic and organic compounds.[15] For instance, it oxidizes sulfites to sulfates and thioethers to sulfoxides.[3]

Standard Reduction Potentials:

| Half-Reaction | E° (V) |

|---|---|

| H₂O₂ + 2H⁺ + 2e⁻ → 2H₂O | +1.78 |

| H₂O₂ + 2e⁻ → 2OH⁻ (in basic solution) | +0.87 |

This compound as a Reducing Agent

Despite its strong oxidizing nature, this compound can also act as a reducing agent in the presence of even stronger oxidizing agents, such as potassium permanganate (KMnO₄) and sodium hypochlorite (NaOCl).[3] When it acts as a reducing agent, oxygen gas is produced.[3] For example: 2 KMnO₄ + 5 H₂O₂ + 6 H⁺ → 2 Mn²⁺ + 5 O₂ + 8 H₂O[3]

Role in Fenton and Fenton-like Reactions

The Fenton reaction involves the reaction of this compound with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH).[16][17] Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻[17]

This reaction is of great significance in advanced oxidation processes for wastewater treatment and has important implications in biology, as the generated hydroxyl radicals can indiscriminately oxidize organic molecules, leading to cellular damage.[3][18]

Caption: The Fenton reaction generating a hydroxyl radical.

Experimental Protocols and Considerations

Accurate Quantification of this compound

Accurate determination of H₂O₂ concentration is crucial for reproducible experimental results. Several methods are available, each with its own advantages and limitations.

-

Spectrophotometric Methods : These methods are often based on the H₂O₂-mediated oxidation of a chromogenic substrate.

-

Titration : A common and reliable method involves the titration of H₂O₂ with a standardized solution of potassium permanganate in an acidic medium.[19]

Step-by-Step Protocol: Quantification using Potassium Permanganate Titration [19][20]

-

Preparation of Reagents :

-

Sample Preparation :

-

Titration :

-

Calculation :

-

The concentration of H₂O₂ can be calculated based on the stoichiometry of the reaction: 2 MnO₄⁻ + 5 H₂O₂ + 6 H⁺ → 2 Mn²⁺ + 5 O₂ + 8 H₂O

-

Controlled Generation of this compound in situ

For many biological studies, it is desirable to generate H₂O₂ in situ to mimic physiological conditions.

-

Enzymatic Methods : Glucose oxidase is an enzyme that catalyzes the oxidation of glucose, producing gluconolactone and this compound.[3]

-

Non-Enzymatic Methods : Various chemical methods can also be employed for the controlled release of H₂O₂.

Handling and Safety Protocols

Concentrated this compound is a strong oxidizer and can be corrosive.[21] Proper handling and storage are paramount to ensure laboratory safety.

-

Storage : Store in a cool, well-ventilated area away from light and incompatible materials.[14][22] Containers should be made of compatible materials like high-density polyethylene (HDPE) or specific grades of stainless steel and should be vented to allow for the safe release of oxygen from decomposition.[14][22]

-

Incompatible Materials : Avoid contact with organic materials, flammable substances, and transition metals, as these can cause rapid, and potentially explosive, decomposition.[4][14]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling concentrated H₂O₂.

| Incompatible Materials |

| Organic solvents (alcohols, ethers) |

| Flammable materials |

| Transition metals (copper, iron, lead) |

| Strong acids and bases |

| Reducing agents |

Applications in Drug Development and Biomedical Research

The unique chemical properties of this compound make it a valuable tool in various aspects of biomedical research and drug development.

-

Cellular Signaling : H₂O₂ acts as a second messenger in various signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[2]

-

Oxidative Stress Models : Researchers use H₂O₂ to induce oxidative stress in cell culture models to study the mechanisms of cellular damage and to screen for potential antioxidant therapies.[5]

-

Therapeutic Applications : Its antimicrobial properties are utilized in disinfectants and antiseptics.[1] It is also explored for its potential in certain cancer therapies.

Conclusion: Harnessing the Power of a Reactive Molecule

This compound is a molecule of profound dualism. Its inherent instability and reactivity make it a powerful tool for chemical synthesis and a key player in biological systems. A comprehensive understanding of its chemical properties, from its unique molecular structure to its complex redox behavior, is essential for any researcher seeking to leverage its capabilities. By adhering to strict safety protocols and employing precise analytical techniques, scientists can safely and effectively harness the power of this versatile reactive oxygen species to advance our understanding of chemistry, biology, and medicine.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

The Chemistry Blog. (2024, May 16). The Decomposition of this compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, January 16). When does this compound act as a reducing and when as an oxidising agent? Retrieved from [Link]

-

Quora. (2017, September 23). Why does this compound act as an oxidising agent? Retrieved from [Link]

- Cai, K., et al. (2017). Detection and Quantification of this compound in Aqueous Solutions Using Chemical Exchange Saturation Transfer. Analytical Chemistry, 89(11), 6038-6043.

-

Unacademy. (n.d.). Chemical Properties of H2O2. Retrieved from [Link]

- Riedel, S., et al. (2019). Review—Quantification of this compound by Electrochemical Methods and Electron Spin Resonance Spectroscopy. Journal of The Electrochemical Society, 166(8), B3123.

-

CK-12 Foundation. (n.d.). Why is this compound (H2O2) both an oxidizing and reducing agent? Retrieved from [Link]

-

Allen Career Institute. (n.d.). This compound- Chemical Formula, Properties & Uses. Retrieved from [Link]

- Rivera-Salinas, J. E., et al. (2018). Mechanism and Kinetics of this compound Decomposition on Platinum Nanocatalysts. ACS Applied Materials & Interfaces, 10(25), 21363-21372.

-

Quora. (2020, March 31). In which reaction H2O2 acts as a reducing agent? Retrieved from [Link]

-

A-Chem. (2024, September 11). What is this compound? The science and uses behind this powerful oxidiser. Retrieved from [Link]

-

Testbook. (n.d.). Fenton's Reaction: Know Its Protocol, Definition & Mechanism. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 6). How Does this compound React With Other Chemicals? YouTube. Retrieved from [Link]

-

Vedantu. (n.d.). Fenton's Reaction: Principle, Mechanism & Real-World Uses. Retrieved from [Link]

- Danz, H., et al. (2018). This compound in Biology and Medicine: An Overview. In Terpenes: Chemical Properties, Applications and Effects. Nova Science Publishers.

- Jackson, P. L., & Pratt, D. A. (2012). Quantitative analysis of this compound by 1H NMR spectroscopy.

-

MEL Science. (n.d.). Reaction of the breakdown of this compound and its features. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 4). Reducing Agent this compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, February 3). What is the "mechanism" of the decomposition of this compound? Retrieved from [Link]

-

Wikipedia. (n.d.). Fenton's reagent. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 16.5B: this compound, H₂O₂. Retrieved from [Link]

- Mello-Filho, A. C., & Meneghini, R. (1985). Does this compound Exist "Free" in Biological Systems? Química Nova, 8(3), 274-281.

- Goldstein, S., & Meyerstein, D. (2025, January 8). Changes in the Mechanism of the Fenton Reaction. Molecules, 30(2), 275.

-

Lab Alley. (n.d.). How to Store this compound Safely. Retrieved from [Link]

- Lennicke, C., & Cochemé, H. M. (2021).

-

SPERTA MEMBRANE. (2024, January 11). Fenton Reaction: A Brief Overview. Retrieved from [Link]

-

Forest Products Laboratory. (n.d.). This compound (H2O2) safe storage and handling. Retrieved from [Link]

-

Solvay. (n.d.). H2O2 Determination of this compound Concentration. Retrieved from [Link]

-

U.S. Chemical Storage. (2018, July 3). Proper Methods for this compound Storage. Retrieved from [Link]

-

Scribd. (n.d.). This compound - Handling and Storage. Retrieved from [Link]

Sources

- 1. The Science behind this compound [monarchchemicals.co.uk]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | H2O2 | CID 784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. ck12.org [ck12.org]

- 8. Chemical Properties of H2O2 [unacademy.com]

- 9. This compound- Chemical Formula, Properties & Uses [allen.in]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. This compound | Physico-Chemical Properties - Evonik Industries [active-oxygens.evonik.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reaction of the breakdown of this compound and its features | MEL Chemistry [melscience.com]

- 14. laballey.com [laballey.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. testbook.com [testbook.com]

- 17. Fenton’s Reaction: Principle, Mechanism & Real-World Uses [vedantu.com]

- 18. Fenton's reagent - Wikipedia [en.wikipedia.org]

- 19. This compound | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]

- 20. solvay.com [solvay.com]

- 21. This compound Storage: Buildings For Proper Compliance [uschemicalstorage.com]

- 22. This compound | Storage - Evonik Industries [active-oxygens.evonik.com]

An In-depth Technical Guide on the Decomposition Kinetics of Hydrogen Peroxide in Aqueous Solution

Introduction